molecular formula C16H18ClNO B1385414 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline CAS No. 1040688-75-2

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline

Cat. No. B1385414
CAS RN: 1040688-75-2
M. Wt: 275.77 g/mol
InChI Key: HJGPMDYMSCXVFH-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline” is a chemical compound with the molecular formula C16H18ClNO . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been synthesized with a new class of p-chloro-m-cresol Schiff bases .


Physical And Chemical Properties Analysis

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline” is a white to beige powder that is soluble in DMSO . Its empirical formula is C16H18ClNO .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Synthesis and Characterization for Analgesic and Anti-inflammatory Activities : A study focused on synthesizing derivatives of 2,5-disubstituted 1,3,4-oxadiazole, involving the reaction of 4-chloro-m-cresol (a starting material related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline) with other compounds. These derivatives were tested and found to have potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).

Antibacterial and Antifungal Properties

  • Synthesis, Characterization, and Antimicrobial Evaluations : Research involving the synthesis of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides showed significant antibacterial and anthelmintic activities against various bacterial strains and earthworm species (Varshney, Husain, & Parcha, 2014).
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Imines and Thiazolidinones : Another study demonstrated the antibacterial and antifungal activities of compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, indicating potential applications in combating microbial infections (Fuloria et al., 2009).

Other Applications

  • Synthesis and Characterization of Novel Compounds : A variety of compounds related to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline, such as N-methyl-N-phenyl-3-phenoxyphenylamidine, have been synthesized, hinting at potential pharmacological applications like anti-tumor and anti-cancer properties (Popov, Korchagina, & Karataeva, 2013).

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12-3-5-14(6-4-12)18-9-10-19-15-7-8-16(17)13(2)11-15/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGPMDYMSCXVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196850
Record name N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline

CAS RN

1040688-75-2
Record name N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040688-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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